Physicochemical Profiling of 3-Bromo-4-piperazinobenzoic Acid: A Technical Guide to Molecular Weight, logP, and pKa Determination
Physicochemical Profiling of 3-Bromo-4-piperazinobenzoic Acid: A Technical Guide to Molecular Weight, logP, and pKa Determination
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for hit-to-lead optimization. 3-Bromo-4-piperazinobenzoic acid (CAS: 1131594-67-6) is a highly versatile scaffold featuring a halogenated phenyl ring, a carboxylic acid, and a secondary amine (piperazine)[1][2]. While its synthetic utility in cross-coupling and amidation reactions is well documented, its amphoteric nature demands rigorous physicochemical profiling.
Understanding its exact molecular weight (MW), partition coefficient (logP), and acid dissociation constants (pKa) is not merely a regulatory requirement; it is the mechanistic foundation for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. This whitepaper provides a comprehensive, self-validating framework for the experimental determination and interpretation of these core parameters.
Physicochemical Data Synthesis
Before diving into the analytical methodologies, it is crucial to establish the baseline quantitative data for 3-bromo-4-piperazinobenzoic acid. The table below synthesizes the accepted and computed values for this compound[3][4].
| Parameter | Value | Experimental Context / Methodology |
| Molecular Formula | C11H13BrN2O2 | Elemental Analysis / High-Resolution Mass Spectrometry |
| Molecular Weight (MW) | 285.14 g/mol | LC-MS (ESI+) |
| Lipophilicity (logP) | ~1.84 (Computed) | RP-HPLC (OECD 117) / in silico prediction |
| pKa1 (Carboxylic Acid) | ~3.8 | Potentiometric Titration (Aqueous/Co-solvent) |
| pKa2 (Piperazine NH) | ~8.5 | Potentiometric Titration (Aqueous/Co-solvent) |
Molecular Weight Determination & Isotopic Profiling
Causality & Logic
The molecular weight of 3-bromo-4-piperazinobenzoic acid is 285.14 g/mol [4]. When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of the bromine atom dictates the analytical strategy. Bromine has two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance ratio. Therefore, soft ionization techniques like Electrospray Ionization (ESI+) will not yield a single mass peak; instead, they produce a distinct "twin peak" isotopic signature at m/z 285.0 (for 79Br ) and m/z 287.0 (for 81Br ) for the protonated [M+H]+ ions. Monitoring this isotopic pattern is a critical self-validating check to eliminate false positives during library screening.
Self-Validating LC-MS Protocol
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Sample Preparation: Dissolve 1 mg of 3-bromo-4-piperazinobenzoic acid in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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System Suitability (Validation): Inject a blank (solvent only) to establish baseline noise, followed by a known brominated reference standard (e.g., 4-bromobenzoic acid) to verify the mass analyzer's isotopic resolution.
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Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. The acidic mobile phase ensures the piperazine nitrogen is protonated, enhancing ESI+ efficiency.
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Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 500.
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Data Interpretation: Confirm the molecular ion peaks at m/z 285/287 with a ~1:1 intensity ratio, confirming both the molecular weight and the presence of the intact bromine atom.
LC-MS workflow for molecular weight and bromine isotopic profiling.
Lipophilicity (logP) Assessment via OECD 117
Causality & Logic
Lipophilicity dictates a drug's membrane permeability and volume of distribution. For 3-bromo-4-piperazinobenzoic acid, the computed logP is approximately 1.84[3]. Because this molecule is a zwitterion (containing both an acidic and a basic group), traditional Shake-Flask methods (OECD 107) are highly susceptible to emulsion artifacts and pH-shift errors at the octanol-water interface[5].
To circumvent this, we utilize the OECD 117 Reverse-Phase HPLC method [6]. By correlating the retention time of the target compound against a calibration curve of reference standards with known logP values, we isolate the lipophilicity of the molecule. To measure the true logP (the unionized form), the mobile phase pH must be strictly controlled to suppress ionization, though for zwitterions, a logD profile across multiple pH levels is often more practically relevant.
Self-Validating RP-HPLC Protocol (OECD 117)
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Reference Standard Selection: Select at least six reference compounds with known logP values spanning from 0 to 4 (e.g., aniline, benzyl alcohol, benzoic acid, bromobenzene).
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Mobile Phase Preparation: Prepare an isocratic mobile phase (e.g., Methanol:Water 50:50). Critical Step: Buffer the aqueous phase to a pH where the target molecule is predominantly neutral (if possible), or document the exact pH to report the value as logD.
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Calibration Curve (Validation): Inject the reference standards and a dead-time marker (e.g., thiourea). Calculate the capacity factor ( k′ ) for each standard: k′=(tR−t0)/t0 . Plot logk′ versus known logP to generate a linear regression curve ( R2>0.98 ).
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Target Analysis: Inject 3-bromo-4-piperazinobenzoic acid in triplicate. Calculate its k′ value.
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Interpolation: Use the validated calibration equation to interpolate the logP of the target compound.
RP-HPLC methodology for logP determination based on OECD 117 guidelines.
Acid Dissociation Constant (pKa) via Potentiometric Titration
Causality & Logic
The pKa values define the ionization state of the molecule at physiological pH (7.4), directly impacting its solubility and target binding. 3-bromo-4-piperazinobenzoic acid has two primary ionizable centers:
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Carboxylic Acid (-COOH): Expected pKa ~3.8. The electron-withdrawing nature of the brominated phenyl ring slightly increases its acidity compared to standard benzoic acid.
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Piperazine Secondary Amine (-NH): Expected pKa ~8.5. The nitrogen attached directly to the phenyl ring is heavily delocalized (aniline-like) and thus non-basic under physiological conditions, leaving the terminal secondary amine as the primary basic center.
Potentiometric titration is the gold standard for molecules with multiple pKa values[7][8]. It measures the change in potential (pH) as a function of added titrant, allowing for the precise identification of inflection points corresponding to each pKa.
Self-Validating Potentiometric Protocol
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Electrode Calibration (Validation): Calibrate the glass pH electrode using three NIST-traceable standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C[7].
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Blank Titration: Perform a blank titration using only the background electrolyte (0.15 M KCl) to account for solvent ionization and atmospheric CO2 interference.
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Sample Preparation: Dissolve the compound to a concentration of 10−3 M in 0.15 M KCl to maintain constant ionic strength. If aqueous solubility is poor, utilize a co-solvent system (e.g., Methanol/Water) and extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky plot[8].
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Titration Execution: Purge the vessel with Nitrogen gas to displace dissolved CO2 [9]. Titrate dynamically with standardized 0.1 M NaOH (for the acidic proton) and 0.1 M HCl (for the basic proton).
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Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks of the derivative curve represent the equivalence points, and the half-equivalence points yield the exact pKa values.
pH-dependent ionization states of 3-bromo-4-piperazinobenzoic acid.
Conclusion
For drug development professionals, treating 3-bromo-4-piperazinobenzoic acid as a simple "reagent" overlooks the complex physicochemical dynamics it introduces into a molecular scaffold. By rigorously determining its MW via isotopic LC-MS, its logP via OECD 117 RP-HPLC, and its pKa via potentiometric titration, researchers can accurately predict its zwitterionic behavior at physiological pH. This data is indispensable for optimizing formulation strategies, predicting oral bioavailability, and guiding rational structure-activity relationship (SAR) campaigns.
References
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PubChem (NIH): Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | C11H13BrN2O2 | CID 4330068 URL: [Link]
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Analytice: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method URL: [Link]
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ChemSafetyPro: n-Octanol/Water Partition Coefficient (Kow/logKow) Testing Guidelines URL: [Link]
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Creative Bioarray: Protocol for Determining pKa Using Potentiometric Titration URL:[Link]
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National Institutes of Health (PMC): Development of Methods for the Determination of pKa Values URL:[Link]
-
DergiPark: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry URL:[Link]
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